9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
Description
This compound features a spirocyclic core (1,5-dioxa-9-azaspiro[5.5]undecane) with a 2-(trifluoromethoxy)phenylsulfonyl substituent. The trifluoromethoxy group contributes electron-withdrawing effects, improving metabolic stability and lipophilicity.
Properties
IUPAC Name |
9-[2-(trifluoromethoxy)phenyl]sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5S/c16-15(17,18)24-12-4-1-2-5-13(12)25(20,21)19-8-6-14(7-9-19)22-10-3-11-23-14/h1-2,4-5H,3,6-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEHKORIOCDZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane typically involves multiple steps. One common approach is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .
Industrial Production Methods
For industrial production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of more efficient catalysts and reaction conditions. For example, the use of Grubbs catalyst in olefin metathesis reactions has been explored for the synthesis of spirocyclic structures .
Chemical Reactions Analysis
Types of Reactions
9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase
Recent studies have highlighted the potential of compounds based on the spiro[5.5]undecane framework as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in various pathological conditions including chronic kidney disease. For instance, related compounds have demonstrated significant inhibitory activity against sEH, leading to reduced serum creatinine levels in animal models of kidney disease . The structural similarity to other spirocyclic compounds suggests that 9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane may exhibit similar properties.
Anticancer Activity
The incorporation of trifluoromethoxy groups in pharmaceutical compounds has been associated with enhanced biological activity, particularly in anticancer applications. Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including DNA damage and enzyme inhibition . The unique structure of this compound could provide a basis for developing new anticancer agents.
Anti-Diabetic Properties
Emerging research indicates that spirocyclic compounds can also play a role in managing diabetes. Studies involving related compounds have demonstrated their ability to lower glucose levels in genetically modified models, suggesting potential applications in diabetes management . The mechanism may involve inhibition of key enzymes related to glucose metabolism.
Case Studies
Mechanism of Action
The mechanism of action of 9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition occurs through binding to the active site of the protein, blocking its function and leading to the death of the bacterium.
Comparison with Similar Compounds
Structural Analogues and Their Modifications
The following table summarizes key structural analogs, their substituents, and reported activities:
Pharmacological and Structural Insights
- Sigma1 Receptor Antagonists : Compounds like 9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane () demonstrate efficacy in reducing binge eating in rodent models at 3–7 mg/kg doses. The benzyl and phenyl substituents likely enhance hydrophobic interactions with the receptor. In contrast, the main compound’s sulfonyl group may improve water solubility and target selectivity due to its polar nature .
- Substituent Effects : Replacing the sulfonyl group with a benzoyl moiety (as in ) introduces halogens (Cl, F), which could alter binding kinetics or metabolic stability. The trifluoromethoxy group in the main compound offers a balance between electron-withdrawing effects and steric bulk compared to halogens .
- Spirocyclic Variations: Compounds like 5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane () highlight the impact of core modifications.
Biological Activity
The compound 9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a novel chemical entity that has garnered interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups:
- Trifluoromethoxy group : Known for enhancing lipophilicity and metabolic stability.
- Sulfonyl group : Often involved in drug design for its ability to interact with various biological targets.
- Spirocyclic structure : Imparts rigidity and may influence the compound's interaction with biological systems.
Research indicates that the biological activity of this compound may stem from several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways, similar to other sulfonamide derivatives which are known enzyme inhibitors.
- Receptor Modulation : The trifluoromethoxy group may enhance binding affinity to certain receptors, potentially modulating their activity.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 of approximately 25 μM against S. aureus, highlighting its potential as a lead compound for antibiotic development.
- Cytotoxic Effects : In a series of assays on human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated significant cytotoxicity with IC50 values ranging from 15 to 30 μM, indicating a promising profile for further development as an anticancer agent.
- Anti-inflammatory Properties : In an animal model of inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups, suggesting its utility in treating inflammatory conditions.
Research Findings
Recent research has focused on optimizing the compound's structure to enhance its biological activity:
- Structure-Activity Relationship (SAR) studies have shown that modifications to the trifluoromethoxy group can significantly alter the potency and selectivity of the compound towards various biological targets.
- Molecular docking studies indicate that the compound binds effectively to target enzymes, providing insights into its mechanism of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-((2-(Trifluoromethoxy)phenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane?
- Methodology :
- Sulfonylation : React the spirocyclic amine intermediate (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane) with 2-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate synthesis, followed by deprotection with trifluoroacetic acid (TFA) .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can the spirocyclic structure be confirmed using spectroscopic methods?
- Methodology :
- NMR : Use ¹H/¹³C NMR to identify spirocyclic protons (e.g., geminal coupling at the spiro center) and sulfonyl group signals (δ ~7.5–8.5 ppm for aromatic protons). ¹⁹F NMR confirms the trifluoromethoxy group (δ ~-55 to -60 ppm) .
- X-ray Crystallography : Resolve the spirocyclic conformation and sulfonyl group geometry .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .
Advanced Research Questions
Q. What strategies address low yields during sulfonylation steps in synthesis?
- Methodology :
- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance sulfonyl chloride reactivity.
- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Temperature Control : Conduct reactions at -10°C to minimize side reactions (e.g., sulfonate ester formation) .
- Purity Check : Pre-purify sulfonyl chloride intermediates via recrystallization to avoid competing reactions .
Q. How does the trifluoromethoxy substituent influence bioactivity compared to methoxy analogs?
- Methodology :
- SAR Studies : Compare IC₅₀ values of trifluoromethoxy vs. methoxy analogs (e.g., 9-[(4-methoxyphenyl)sulfonyl] derivatives) in enzyme inhibition assays (e.g., MmpL3 or sEH targets) .
- Lipophilicity : Measure logP values (shake-flask method) to assess enhanced membrane permeability from the trifluoromethoxy group .
- Metabolic Stability : Use liver microsomes to evaluate resistance to oxidative metabolism (CYP450 enzymes) due to fluorine’s electron-withdrawing effects .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodology :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., H37Rv for tuberculosis) and assay conditions (pH, temperature, serum concentration) .
- Impurity Analysis : Perform HPLC-MS to rule out contaminants (e.g., residual solvents or byproducts) affecting activity .
- Conformational Analysis : Use DFT calculations to assess spirocyclic ring flexibility and its impact on target binding .
Q. What computational methods predict interactions with biological targets like MmpL3?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model sulfonyl group interactions with MmpL3’s hydrophobic cavity. Validate with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (trifluoromethoxy group) using Schrödinger’s Phase .
Q. How is metabolic stability evaluated in preclinical models?
- Methodology :
- In Vitro Assays : Incubate with human liver microsomes (HLM) and measure parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clₐᵤₜ) .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .
- In Vivo PK : Administer intravenously/orally to rodents; collect plasma samples at timed intervals to determine half-life (t₁/₂) and bioavailability (F%) .
Data Contradiction Analysis
Q. Why do solubility studies report discrepancies in polar vs. nonpolar solvents?
- Methodology :
- Solvent Screening : Test solubility in DMSO, ethanol, and chloroform at 25°C using nephelometry. Account for polymorphic forms (e.g., amorphous vs. crystalline) via PXRD .
- pH-Dependent Solubility : Measure solubility in buffered solutions (pH 1–7.4) to identify ionization effects from the sulfonyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
